molecular formula C10H17N3 B13882821 N'-(6-methylpyridin-2-yl)butane-1,4-diamine

N'-(6-methylpyridin-2-yl)butane-1,4-diamine

Cat. No.: B13882821
M. Wt: 179.26 g/mol
InChI Key: AWCAPKRXAMAQLX-UHFFFAOYSA-N
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Description

N’-(6-methylpyridin-2-yl)butane-1,4-diamine is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a butane-1,4-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methylpyridin-2-yl)butane-1,4-diamine typically involves the reaction of 6-methylpyridine-2-carbaldehyde with butane-1,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N’-(6-methylpyridin-2-yl)butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-(6-methylpyridin-2-yl)butane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism by which N’-(6-methylpyridin-2-yl)butane-1,4-diamine exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpyridin-2-yl)ethane-1,2-diamine
  • N-(6-Amino-4-methylpyridin-2-yl)methylpyrrolidin-3-yl
  • N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Uniqueness

N’-(6-methylpyridin-2-yl)butane-1,4-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the butane-1,4-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(6-methylpyridin-2-yl)butane-1,4-diamine

InChI

InChI=1S/C10H17N3/c1-9-5-4-6-10(13-9)12-8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3,(H,12,13)

InChI Key

AWCAPKRXAMAQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NCCCCN

Origin of Product

United States

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